(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid
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Overview
Description
(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C7H10BN3O2 and a molecular weight of 178.99 g/mol . This compound is characterized by the presence of an azetidine ring attached to a pyrimidine ring, which is further bonded to a boronic acid group. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of (2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction where the boronic acid group reacts with an aryl or vinyl halide to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of azetidine derivatives with various functional groups.
Scientific Research Applications
(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or covalent interactions, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
(2-(Morpholin-1-yl)pyrimidin-5-yl)boronic acid: Contains a morpholine ring instead of an azetidine ring.
Uniqueness
(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of the azetidine ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound in the synthesis of complex organic molecules and in the development of new pharmaceuticals.
Properties
IUPAC Name |
[2-(azetidin-1-yl)pyrimidin-5-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BN3O2/c12-8(13)6-4-9-7(10-5-6)11-2-1-3-11/h4-5,12-13H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBHKXVNPWRYKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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